Superior Lipophilicity: Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate Demonstrates a ~34% Lower LogP than its Boc-Protected Analog, Enhancing Aqueous Solubility and Permeability Predictions
The target compound, benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, exhibits a calculated ACD/LogP of 1.96 [1]. This represents a marked reduction in lipophilicity compared to its direct Boc-protected analog, tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate, for which a LogP of ~2.97 is predicted . The lower LogP of the Cbz-protected derivative is advantageous for improving predicted aqueous solubility and potentially enhancing oral bioavailability, a critical parameter in early-stage drug discovery.
| Evidence Dimension | Calculated Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 1.96 |
| Comparator Or Baseline | tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 179689-21-5): ~2.97 |
| Quantified Difference | ΔLogP = -1.01 (34% lower) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction |
Why This Matters
A lower LogP is directly correlated with improved aqueous solubility and a more favorable drug-likeness profile, which can reduce the need for complex formulation strategies and lower the risk of attrition due to poor pharmacokinetics.
- [1] ChemSpider. Benzyl 4-(2-methoxy-2-oxoethoxy)-1-piperidinecarboxylate. ACD/LogP: 1.96. CSID:23955117. Accessed 2026. View Source
